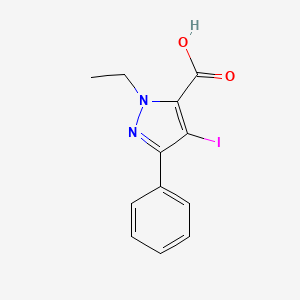

1-ethyl-4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid

説明

“1-ethyl-4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .

Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

科学的研究の応用

Pharmaceuticals: Antituberculosis Agent

Pyrazole derivatives have been identified as potent antituberculosis agents. The structural motif of pyrazole is integral in the design of new drugs targeting Mycobacterium tuberculosis, the causative agent of tuberculosis .

Antimicrobial Applications

The pyrazole core is frequently utilized in the development of new antimicrobial compounds. Its incorporation into drug design has led to the synthesis of molecules with significant activity against various bacterial strains .

Antifungal Treatments

Research has shown that pyrazole derivatives can act as effective antifungal agents. This application is particularly relevant in the development of treatments for fungal infections that are resistant to current medications .

Anti-inflammatory Drugs

The anti-inflammatory properties of pyrazole derivatives make them candidates for the treatment of chronic inflammation and related disorders. They can be designed to target specific inflammatory pathways with minimal side effects .

Oncology: Anticancer Agents

Pyrazole derivatives are being explored for their anticancer potential. They can be engineered to interfere with cancer cell proliferation and survival, offering a pathway to novel oncology treatments .

Diabetes Management

The versatility of pyrazole derivatives extends to the management of diabetes. They can be used to modulate blood sugar levels and improve insulin sensitivity, providing a new avenue for diabetes care .

Agricultural Chemistry: Herbicides

In agriculture, pyrazole derivatives serve as active components in herbicides. They can be tailored to target specific weeds without harming crops, enhancing agricultural productivity .

Organic Synthesis: Directing Group

Pyrazole structures can act as directing groups in organic synthesis, guiding reactions to occur at specific positions on a molecule. This application is crucial for the efficient synthesis of complex organic compounds .

将来の方向性

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

作用機序

Target of Action

Pyrazoles and carboxylic acids can interact with a variety of biological targets. For instance, some pyrazoles are known to interact with enzymes like cyclooxygenase, and receptors like cannabinoid receptors . Carboxylic acids can interact with various enzymes and receptors, often acting as inhibitors or activators .

Mode of Action

The mode of action of a compound depends on its specific structure and the target it interacts with. Pyrazoles often act by binding to the active site of an enzyme or receptor, thereby modulating its activity . Carboxylic acids can donate a proton (H+), which can lead to various biochemical reactions .

Biochemical Pathways

Pyrazoles and carboxylic acids can be involved in numerous biochemical pathways, depending on their specific targets. For example, pyrazoles that target cyclooxygenase can affect the synthesis of prostaglandins, which are involved in inflammation and pain .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Generally, both pyrazoles and carboxylic acids can be well absorbed and distributed in the body. They can be metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of a compound depend on its specific targets and mode of action. For example, pyrazoles that inhibit cyclooxygenase can reduce the production of prostaglandins, thereby reducing inflammation and pain .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the ionization state of carboxylic acids can change with pH, which can affect their ability to interact with their targets .

特性

IUPAC Name |

2-ethyl-4-iodo-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2/c1-2-15-11(12(16)17)9(13)10(14-15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWECKRXYECFJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=CC=CC=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

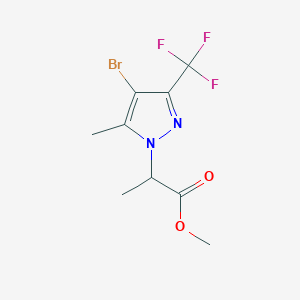

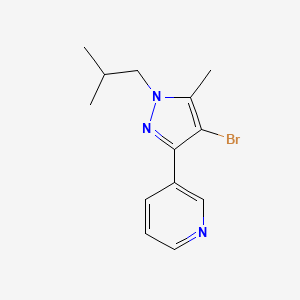

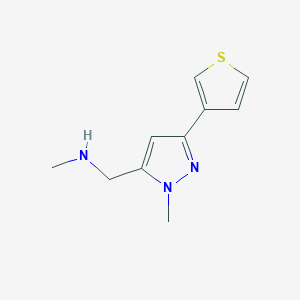

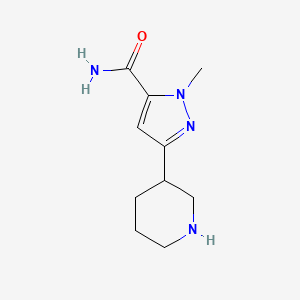

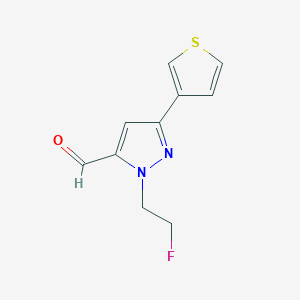

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。